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These application notes provide a comprehensive overview and detailed protocols for the

generation and analysis of transgenic plants overexpressing the prosystemin gene. The

overexpression of prosystemin, a precursor to the plant defense-eliciting peptide systemin,

has been shown to enhance resistance to a variety of biotic stressors, making it a target of

interest for developing crops with improved resilience and for studying plant defense signaling

pathways.

Introduction
Systemin is an 18-amino acid peptide hormone that plays a crucial role in the systemic wound

response in plants, particularly in the Solanaceae family.[1][2][3] It is derived from a 200-amino

acid precursor protein called prosystemin.[4][5] Upon wounding by herbivores or mechanical

damage, prosystemin is processed to release systemin, which then triggers a signaling

cascade leading to the activation of defense genes, including the synthesis of proteinase

inhibitors (PIs) that can impair insect digestion.[3][4][6] Overexpression of the prosystemin
gene in transgenic plants leads to the constitutive activation of these defense pathways,

resulting in enhanced resistance to various pests and pathogens.[4][6][7]

This document outlines the key molecular and biotechnological procedures required to create

and characterize transgenic plants with elevated levels of prosystemin. It includes detailed
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protocols for vector construction, plant transformation, and the analysis of transgenic lines, as

well as a summary of the expected quantitative outcomes based on published research.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the prosystemin signaling pathway and the general

experimental workflow for creating transgenic plants overexpressing the prosystemin gene.
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Figure 1: Prosystemin Signaling Pathway.
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Figure 2: Experimental Workflow for Generating Prosystemin Overexpressing Plants.
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Quantitative Data Summary
The overexpression of the prosystemin gene has been demonstrated to have significant

effects on plant defense and physiology. The following tables summarize key quantitative data

from studies on transgenic tomato plants.

Table 1: Effects of Prosystemin Overexpression on Insect Herbivores

Parameter Insect Species Control Plants

Transgenic
Plants
(Prosystemin
OE)

Reference

Larval Weight

(after 8 days)

Spodoptera

littoralis

Significantly

higher

Significantly

lower
[4]

Larval Survival

Rate (after 25

days)

Spodoptera

littoralis
84% 12-24% [4]

Resistance to

Aphids

Macrosiphum

euphorbiae
Susceptible More resistant [4]

Table 2: Effects of Prosystemin Overexpression on Fungal Pathogens

Pathogen Assay Type Control Plants

Transgenic
Plants
(Prosystemin
OE)

Reference

Botrytis cinerea
Whole plant &

detached leaf
Susceptible More resistant [4]

Alternaria

alternata
Detached leaf Susceptible More resistant [4]

Table 3: Molecular and Phenotypic Changes in Prosystemin Overexpressing Plants
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Parameter
Observation in Transgenic
Plants

Reference

Prosystemin Gene Expression Constitutively high [4]

Proteinase Inhibitor I and II

Expression
Constitutively upregulated [4][6]

Defense Gene Expression

(Multiple Pathways)
Upregulated [4]

Carbon Fixation &

Carbohydrate Metabolism

Genes

Downregulated [4]

Volatile Organic Compounds

(VOCs)
Increased production [4]

Growth Phenotype Stunted in some cases [6]

Flowering Time Accelerated [8]

Fruit Size and Weight Increased [8]

Experimental Protocols
Protocol 1: Vector Construction for Prosystemin
Overexpression
This protocol describes the construction of a binary vector for Agrobacterium-mediated

transformation, containing the prosystemin cDNA under the control of a constitutive promoter.

1.1. Isolation of Prosystemin cDNA:

Isolate total RNA from wounded tomato leaves.

Synthesize first-strand cDNA using a reverse transcriptase and an oligo(dT) primer.

Amplify the full-length prosystemin open reading frame (ORF) using gene-specific primers

with appropriate restriction sites for cloning.
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1.2. Cloning into an Expression Vector:

Digest the amplified prosystemin cDNA and a suitable plant expression vector (e.g., a

pBI121 derivative) with the chosen restriction enzymes.

Ligate the prosystemin cDNA into the vector downstream of the Cauliflower Mosaic Virus

(CaMV) 35S promoter and upstream of a terminator sequence (e.g., Nos terminator).

The vector should also contain a selectable marker gene for plant transformation (e.g., nptII

for kanamycin resistance).

Transform the ligation product into competent E. coli cells (e.g., DH5α) and select for positive

clones.

Verify the construct by restriction digestion and DNA sequencing.

Protocol 2: Agrobacterium-mediated Transformation of
Tomato
This protocol is adapted for the transformation of tomato cotyledons.[4]

2.1. Preparation of Agrobacterium:

Introduce the binary vector containing the 35S::prosystemin construct into a suitable

Agrobacterium tumefaciens strain (e.g., LBA4404 or C5851) via electroporation or the

freeze-thaw method.

Grow a single colony of transformed Agrobacterium in liquid LB medium with appropriate

antibiotics overnight.

Pellet the bacterial cells by centrifugation and resuspend them in a liquid MS-based medium

to a desired optical density (e.g., OD600 of 0.2-0.4).[9]

2.2. Preparation of Tomato Explants:

Sterilize tomato seeds (e.g., Solanum lycopersicum) and germinate them on a sterile MS

medium.
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Excise cotyledons from 7-9 day old seedlings.[9]

2.3. Co-cultivation and Selection:

Immerse the excised cotyledons in the Agrobacterium suspension for a defined period (e.g.,

10-30 minutes).[9]

Blot the explants dry on sterile filter paper and place them on a co-cultivation medium.

Incubate in the dark for 2 days.[4]

Transfer the explants to a selection medium containing an appropriate antibiotic to select for

transformed plant cells (e.g., 50 mg/L kanamycin) and an antibiotic to eliminate

Agrobacterium (e.g., 200 mg/L timentin).[4][9]

2.4. Regeneration:

Subculture the explants on fresh selection medium every 2-3 weeks until shoots develop.

Excise the regenerated shoots and transfer them to a rooting medium.

Once roots are well-developed, transfer the plantlets to soil and acclimatize them in a

controlled environment.

Protocol 3: Molecular Analysis of Transgenic Plants
3.1. PCR Screening:

Extract genomic DNA from the leaves of putative transgenic plants.

Perform PCR using primers specific for the prosystemin transgene to confirm its presence.

3.2. Southern Blot Analysis:

Digest genomic DNA from PCR-positive plants with a restriction enzyme that cuts outside the

T-DNA insert.

Separate the digested DNA by agarose gel electrophoresis and transfer it to a nylon

membrane.
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Hybridize the membrane with a labeled probe specific for the T-DNA (e.g., the prosystemin
cDNA or the selectable marker) to determine the number of T-DNA insertions.[4]

3.3. Gene Expression Analysis (RT-qPCR):

Isolate total RNA from the leaves of transgenic and wild-type control plants.

Synthesize cDNA and perform real-time quantitative PCR using primers specific for the

prosystemin gene and a suitable reference gene (e.g., EF-1α).[4]

Calculate the relative expression levels to quantify the degree of overexpression.

3.4. Protein Analysis (Western Blot):

Extract total soluble proteins from leaf tissue.

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF

membrane.

Probe the membrane with a primary antibody specific for prosystemin, followed by a

suitable secondary antibody conjugated to a detectable enzyme (e.g., HRP).[4]

Visualize the protein bands using a chemiluminescent substrate to confirm the presence and

accumulation of the prosystemin protein.[4]

Protocol 4: Functional Bioassays
4.1. Insect Feeding Bioassay:

Place larvae of a herbivorous insect (e.g., Spodoptera littoralis) on the leaves of transgenic

and control plants.

Monitor larval weight gain and survival rate over a period of time (e.g., 25 days).[4]

Significant reductions in weight gain and survival on transgenic plants indicate enhanced

resistance.

4.2. Fungal Pathogen Inoculation:
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Inoculate leaves of transgenic and control plants with a spore suspension of a fungal

pathogen (e.g., Botrytis cinerea).

Incubate the plants under conditions favorable for fungal growth.

Visually assess and quantify the development of disease symptoms (e.g., lesion size) over

several days.

Reduced symptom development on transgenic plants indicates enhanced resistance.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Creating
Transgenic Plants Overexpressing the Prosystemin Gene]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b549619#creating-transgenic-
plants-overexpressing-the-prosystemin-gene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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